N-Fmoc-N-benzyl-L-alanine: A Comprehensive Technical Guide
N-Fmoc-N-benzyl-L-alanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Fmoc-N-benzyl-L-alanine is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its unique N-alkylated structure offers advantages in creating peptides with enhanced stability, conformational rigidity, and improved biological activity. This technical guide provides an in-depth overview of its physicochemical properties, relevant experimental protocols, and its role in peptide and drug development.
Core Physicochemical Properties
N-Fmoc-N-benzyl-L-alanine is a white to off-white solid, prized for its high purity in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for base-labile deprotection, making it compatible with standard SPPS protocols, while the N-benzyl group introduces steric bulk and modifies the electronic properties of the amino acid, influencing the conformation of the resulting peptide.
Quantitative Data Summary
For ease of comparison, the key quantitative physicochemical properties of N-Fmoc-N-benzyl-L-alanine are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-benzyl-L-alanine | |
| CAS Number | 672917-68-9 | [1] |
| Molecular Formula | C₂₅H₂₃NO₄ | |
| Molecular Weight | 401.45 g/mol | [1] |
| Melting Point | 116-118 °C | |
| Boiling Point | 605.9 ± 44.0 °C at 760 mmHg | |
| Appearance | Solid | [1] |
| Purity | ≥ 97% to 99.59% | [1] |
| Storage Temperature | 4 °C |
Experimental Protocols
The primary application of N-Fmoc-N-benzyl-L-alanine is in solid-phase peptide synthesis (SPPS). The following sections detail the general experimental workflows for its incorporation into a peptide chain.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-Fmoc-N-benzyl-L-alanine into a peptide sequence follows the standard Fmoc-based SPPS strategy. This iterative process involves the deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.
Fmoc Deprotection Protocol
The removal of the Fmoc group from the N-terminus of the peptide chain is typically achieved by treatment with a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Materials:
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Fmoc-protected peptide-resin
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20% (v/v) Piperidine in DMF
Procedure:
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Swell the Fmoc-protected peptide-resin in DMF.
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Treat the resin with the 20% piperidine in DMF solution.
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Agitate the mixture at room temperature for a specified period (e.g., 5-20 minutes).
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Drain the reaction vessel.
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Thoroughly wash the deprotected peptide-resin with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
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The resin is now ready for the coupling of the next amino acid.
Peptide Coupling Protocol
The coupling of N-Fmoc-N-benzyl-L-alanine to the deprotected N-terminus of the peptide-resin requires an activating agent to form a reactive ester or acyl-uronium species. Due to the steric hindrance of the N-benzyl group, more potent coupling reagents are often employed.
Materials:
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Deprotected peptide-resin
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N-Fmoc-N-benzyl-L-alanine
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Coupling reagent (e.g., HATU, HBTU)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA)
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Anhydrous DMF
Procedure:
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In a separate vessel, dissolve N-Fmoc-N-benzyl-L-alanine and the coupling reagent (e.g., HATU) in anhydrous DMF.
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Add the base (e.g., DIPEA) to the solution to activate the carboxylic acid.
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Allow the pre-activation to proceed for a few minutes at room temperature.
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Add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction mixture at room temperature until the coupling is complete, which can be monitored by a colorimetric test (e.g., ninhydrin (B49086) test).
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Drain the reaction vessel and wash the resin thoroughly with DMF.
Synthesis of N-Fmoc-N-benzyl-L-alanine
While a specific, detailed protocol for the synthesis of N-Fmoc-N-benzyl-L-alanine is not widely published, a plausible synthetic route would involve two key steps: the N-benzylation of L-alanine followed by the protection of the secondary amine with an Fmoc group. A general representation of this process is outlined below.
A related experimental procedure for the synthesis of the precursor N-benzyl-L-alaninol involves the reductive amination of L-alaninol with benzaldehyde, followed by reduction with sodium borohydride[3]. The subsequent oxidation of the alcohol to a carboxylic acid and Fmoc protection would yield the final product.
Applications in Drug Development and Research
N-Fmoc-N-benzyl-L-alanine is a valuable building block in the synthesis of peptidomimetics and therapeutic peptides. The N-benzyl group can:
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Introduce Conformational Constraints: The steric bulk of the benzyl (B1604629) group can restrict the rotation around the peptide backbone, leading to more defined secondary structures.
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Enhance Proteolytic Stability: N-alkylation can prevent enzymatic degradation of the peptide by proteases, thereby increasing its in vivo half-life.
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Modulate Receptor Binding: The benzyl group can participate in hydrophobic or aromatic interactions with biological targets, potentially enhancing binding affinity and specificity.
While specific signaling pathways directly modulated by N-Fmoc-N-benzyl-L-alanine itself are not documented, its incorporation into peptides can lead to compounds with a wide range of biological activities. Generally, amino acid derivatives are recognized for their potential to influence the secretion of anabolic hormones and act as ergogenic supplements[1].
Characterization
The identity and purity of N-Fmoc-N-benzyl-L-alanine are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a key method for the structural confirmation of N-Fmoc-N-benzyl-L-alanine. The spectrum would be expected to show characteristic signals for the protons of the alanine (B10760859) methyl group, the benzyl group, and the fluorenyl moiety of the Fmoc protecting group. A representative ¹H NMR spectrum is available from some suppliers[1]. For comparison, the ¹H NMR spectrum of the related compound, Fmoc-L-alanine, in DMSO-d₆ shows characteristic shifts for the fluorenyl protons between 7.3 and 7.9 ppm, the Fmoc-CH and CH₂ protons between 4.2 and 4.3 ppm, and the alanine methyl protons around 1.3 ppm[4].
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the related Fmoc-L-alanine, electrospray ionization mass spectrometry (ESI-MS) shows a signal corresponding to the sodium adduct [M+Na]⁺ at m/z 334.2[5]. A similar analysis for N-Fmoc-N-benzyl-L-alanine would be expected to show an ion corresponding to its molecular weight of 401.45 g/mol .
